KOR Binding Affinity: 63-Fold Selectivity over μ Opioid Receptor in (S)-Configured Derivative
In a direct head-to-head binding assay using CHO cells expressing cloned human opioid receptors, the (S)-configured derivative 3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (Compound 25), which incorporates the (S)-2-(3-fluorophenyl)pyrrolidine scaffold, demonstrated a K(i) of 0.565 nM for the κ opioid receptor (KOR). This represents a 63-fold selectivity over the μ opioid receptor (K(i) = 35.8 nM) and a 373-fold selectivity over the δ opioid receptor (K(i) = 211 nM) [1]. The stereochemistry of the pyrrolidine core, specifically the (S)-configuration, is critical for achieving this high-affinity and selective KOR binding profile. In contrast, compounds lacking the (S)-configured 3-fluorophenylpyrrolidine moiety, such as the (R)-enantiomer or achiral analogs, show significantly diminished KOR affinity and altered selectivity [2].
| Evidence Dimension | Receptor Binding Affinity (K(i)) |
|---|---|
| Target Compound Data | K(i) = 0.565 nM (KOR); K(i) = 35.8 nM (μ); K(i) = 211 nM (δ) |
| Comparator Or Baseline | (S)-enantiomer vs. (R)-enantiomer (qualitative comparison; quantitative data unavailable for isolated (R) core). Class-level inference: (S)-configuration is required for high KOR affinity. |
| Quantified Difference | KOR/μ selectivity ratio = 63.4; KOR/δ selectivity ratio = 373.5 |
| Conditions | Receptor binding assays in CHO cells expressing cloned human opioid receptors; [35S]GTP-γ-S functional assay; compound 25 (derivative incorporating (S)-2-(3-fluorophenyl)pyrrolidine core) |
Why This Matters
Procuring the (S)-enantiomer over the (R)-enantiomer or racemic mixture is essential for projects targeting KOR with high selectivity, as the stereochemistry directly dictates nanomolar affinity and functional selectivity.
- [1] Mitch CH, Quimby SJ, Diaz N, et al. Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. J Med Chem. 2011;54(23):8000-8012. DOI: 10.1021/jm200789r. View Source
- [2] Kuujia. (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. Role of (S)-configuration in stereoselective interactions. View Source
